Product packaging for Propoxate hydrochloride(Cat. No.:CAS No. 7036-61-5)

Propoxate hydrochloride

Cat. No.: B104851
CAS No.: 7036-61-5
M. Wt: 294.77 g/mol
InChI Key: BERTUNFDFYZKFQ-UHFFFAOYSA-N
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Description

Contextualization within the Field of Imidazole-Derived Anesthetics

Propoxate (B1679651) hydrochloride belongs to the class of imidazole-derived anesthetics. mdpi.comresearchgate.net The imidazole (B134444) ring, a five-membered heterocyclic aromatic compound, is a structural component of many biologically active molecules. mdpi.comresearchgate.net The anesthetic properties of certain imidazole derivatives were discovered during the broader investigation of this class of compounds for various therapeutic applications. nih.gov

Propoxate hydrochloride is chemically identified as propyl-DL-1-(phenylethyl) imidazole-5-carboxylate hydrochloride and is structurally related to other imidazole-based anesthetics such as etomidate (B1671615) and metomidate (B1676513). ccac.cawikipedia.org Etomidate, a carboxylated imidazole derivative, is known for its use as an induction agent in general anesthesia. openanesthesia.org The mechanism of action for etomidate involves the potentiation of the gamma-aminobutyric acid (GABA) type A receptor, leading to neuronal hyperpolarization and inhibition of signaling. openanesthesia.org While the precise mechanism of this compound is not as extensively characterized, its structural similarity to etomidate suggests a potentially similar mode of action involving the modulation of neurotransmitter receptors in the central nervous system. smolecule.com

Historical Perspective of this compound Research and Development

The initial research and development of this compound can be traced back to the mid-20th century, a period marked by the exploration of various synthetic compounds for anesthetic purposes. A pivotal early report on Propoxate, identified as R7464, was published in 1965 by Thienpont and Niemegeers. ccac.ca Their work described it as a potent anesthetic agent for use in cold-blooded vertebrates. ccac.ca

The synthesis of this compound involves the esterification of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with propanol (B110389), followed by salt formation with hydrochloric acid to enhance its water solubility and stability. Early research highlighted its high potency, noting that it is approximately 10 times more potent than the commonly used fish anesthetic, tricaine (B183219) methanesulfonate (B1217627) (TMS or MS-222). ccac.ca This initial discovery positioned Propoxate as a compound of interest for applications requiring anesthesia in aquatic animals.

Current Research Significance in Non-Human Vertebrate Models

The primary application and current research significance of this compound are centered on its use as an anesthetic for fish. smolecule.comvin.com Its high solubility in both fresh and saltwater makes it a practical option for aquatic environments. ccac.casmolecule.com Research in this area focuses on its efficacy in inducing anesthesia and its potential benefits over other anesthetics.

Studies have shown that this compound has rapid induction and recovery times, which is advantageous for short-term procedures as it minimizes distress to the animals. smolecule.com Research has also demonstrated that the use of propoxate can reduce stress indicators in fish during handling and surgical procedures.

However, research has also explored the potential for aversive responses to the compound. A study on zebrafish (Danio rerio) indicated that the fish exhibited avoidance behavior when presented with water containing this compound, suggesting that it may have noxious qualities to the animals. practicalfishkeeping.co.uknih.gov This finding highlights an important area of ongoing research into the welfare implications of its use.

Overview of Major Academic Research Areas for this compound

Academic research involving this compound is predominantly concentrated in the field of aquatic animal anesthesia. Key research areas include:

Efficacy and Potency Studies: A significant portion of research has focused on determining the effective concentrations of this compound for inducing anesthesia in various fish species. These studies often compare its potency to other established anesthetics. ccac.ca

Comparative Anesthetic Studies: Researchers have conducted comparative studies to evaluate the induction and recovery times of this compound against other anesthetics like MS-222 and benzocaine. These studies provide data to inform the selection of the most appropriate anesthetic for specific research or aquaculture procedures.

Animal Welfare and Aversive Behavior: A growing area of research investigates the welfare implications of using different anesthetics. Studies have been designed to assess whether fish perceive this compound as aversive, which has significant ethical considerations for its use. practicalfishkeeping.co.uknih.govplos.org

Physiological Effects: Research has also examined the physiological responses of fish to anesthesia with this compound, including its effects on blood chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19ClN2O2 B104851 Propoxate hydrochloride CAS No. 7036-61-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2.ClH/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13;/h4-8,10-12H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERTUNFDFYZKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952185
Record name Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

294.77 g/mol
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CAS No.

7036-61-5, 147-63-7, 29755-12-2
Record name 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, propyl ester, hydrochloride (1:1)
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Record name Propoxate hydrochloride
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Record name Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
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Record name Propyl (±)-1-(1-phenylethyl)imidazole-5-carboxylate monohydrochloride
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Record name PROPOXATE HYDROCHLORIDE
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Synthetic Chemistry and Chemical Derivatization of Propoxate Hydrochloride

Established Synthetic Pathways for Propoxate (B1679651) Hydrochloride

The synthesis of propoxate, chemically known as propyl (±)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride, is well-documented, with primary pathways focusing on the construction of the core imidazole (B134444) ester structure and its subsequent conversion to the hydrochloride salt. smolecule.comnih.gov

Reactant Selection and Optimization of Reaction Conditions

Two principal synthetic routes have been established for producing the propoxate free base.

The first foundational pathway involves the esterification of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with propanol (B110389). This reaction is typically performed under acid catalysis, with sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) being common choices. The catalyst facilitates the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carboxylic acid for nucleophilic attack by propanol. To drive the reaction towards completion, an excess of the alcohol reactant is often used.

A second reported method involves a more direct process starting from 1-phenylethylamine (B125046) and propoxycarbonyl chloride. smolecule.com

The final step in the synthesis is the formation of the hydrochloride salt, which improves the compound's water solubility and stability. This is typically achieved by dissolving the propoxate free base in a suitable anhydrous solvent, such as diethyl ether, and bubbling gaseous hydrogen chloride through the solution until precipitation is complete. An alternative method involves the titration with concentrated HCl in cold ethanol (B145695), which can achieve high yields after recrystallization.

Key parameters for the salt formation step include careful temperature control (maintaining temperatures below 10°C to prevent degradation of the imidazole ring) and ensuring the correct stoichiometry, typically using a slight excess (1.1 equivalents) of HCl to ensure complete protonation.

ParameterConditionPurpose/Comment
Route 1 Reactants 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, PropanolEsterification to form the propyl ester.
Catalyst Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)Acid catalysis to enhance electrophilicity.
Molar Ratio 1:1.2 (acid-to-propanol)Drives the esterification equilibrium toward the product.
Temperature Reflux (100–110°C)Provides energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (N₂ or Ar)Prevents unwanted side reactions.
Route 2 Reactants 1-phenyl-ethylamine, Propoxycarbonyl chlorideA more direct synthetic approach. smolecule.com
Salt Formation Gaseous HCl in diethyl ether or Conc. HCl in ethanolConverts the free base to the more stable and soluble hydrochloride salt.
Salt Formation Temp. < 10°CPrevents degradation of the imidazole ring.

Yield Enhancement and Purity Considerations in Synthesis

Maximizing yield and ensuring high purity are critical in chemical synthesis. researchgate.net For propoxate, conventional batch processing yields are typically in the range of 75-80%. However, significant improvements have been achieved through catalytic innovations. The use of a phase-transfer catalyst, specifically tetrabutylammonium (B224687) bromide (TBAB), has been shown to increase yields to over 90%. TBAB facilitates the reaction between the immiscible phases, accelerating proton transfer and subsequent ester formation while requiring a lower catalyst loading (0.5–1% w/w) compared to traditional acid catalysts.

Industrial-scale production has also benefited from process intensification. The adoption of continuous flow systems for the esterification step can reduce reaction times from hours to mere minutes, achieving high conversion rates and minimizing the formation of byproducts like dialkyl ethers that can occur in batch processes.

Purity of the final propoxate hydrochloride product is paramount. A purity of over 99% is typically achieved through recrystallization, for which a mixture of ethanol and water (3:1 v/v) is effective. Slow cooling during this process yields needle-like crystals, and any residual solvents are removed under a vacuum. Quality control is maintained through impurity profiling using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can detect and quantify any unreacted carboxylic acid or propanol adducts.

TechniqueCatalyst/MethodYieldPurityKey Advantages
Batch Processing H₂SO₄ (5-10 mol%)78%>99% after purificationStandard, well-understood method.
Phase-Transfer Catalysis Tetrabutylammonium Bromide (TBAB)>90%>99% after purificationReduced catalyst loading, accelerated reaction.
Continuous Flow System Immobilized H₂SO₄92% (conversion)HighReduced reaction time, fewer byproducts, energy efficient.
Purification Recrystallization (Ethanol/Water)->99%Effective removal of impurities to achieve high-grade product.

Methodologies for the Synthesis of this compound Derivatives

The synthesis of derivatives and analogs of propoxate is driven by the search for compounds with modified or improved properties. This involves both the rational design of new molecular structures and the application of versatile synthetic methods for imidazole-based compounds.

Design Principles for Analog Generation

Propoxate belongs to a series of 1-substituted imidazole-5-carboxylic acid esters, many of which are potent hypnotic agents. researchgate.net The design of analogs often focuses on structure-activity relationship (SAR) studies to create compounds with enhanced selectivity or improved pharmacological profiles. For instance, the development of "soft" analogs of the related anesthetic etomidate (B1671615) aims to produce agents with similar efficacy but reduced side effects. researchgate.net This principle of structural modification to create prodrugs or soft drugs is a key strategy in modern anesthetic development. acs.org The core imidazole ester structure of propoxate provides a versatile scaffold for such modifications, allowing for variations in the ester group, the substituent on the N-1 position of the imidazole ring, and substitutions on the phenyl ring.

Synthetic Approaches for Related Imidazole-Based Compounds (e.g., Isopropoxate)

The synthesis of propoxate analogs, such as isopropoxate, generally follows similar chemical principles. Isopropoxate, the isopropyl ester analog of propoxate, is structurally identified as 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylic acid, 1-methylethyl ester. caymanchem.com Its synthesis would logically involve the esterification of the same carboxylic acid precursor with isopropanol, in place of n-propanol.

A wide range of synthetic methodologies exists for the construction of the imidazole ring itself, enabling access to a diverse library of precursors for propoxate-like molecules. rsc.org These methods include:

Debus-Radiszewski Synthesis: A classic method for synthesizing imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. acs.org

Marckwald Synthesis: This route produces highly substituted thioimidazoles, which can then be desulfurized to yield the corresponding imidazole derivatives. This approach is valuable for accessing structurally diverse building blocks. worktribe.com

Van Leusen Reaction: This method allows for the synthesis of 1,4,5-trisubstituted imidazoles by coupling an imine with tosylmethyl isocyanide (TosMIC).

Multicomponent Reactions: One-pot procedures that combine several reactants to form complex imidazole structures efficiently. For example, microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides provides a rapid, one-pot synthesis of diversely functionalized imidazole-4-carboxylates. nih.gov

These varied synthetic routes provide chemists with the flexibility to introduce a wide range of functional groups onto the imidazole scaffold, facilitating the generation of novel propoxate derivatives for further study.

Advanced Synthetic Techniques for Structural Modification

To further refine the synthesis and enable complex structural modifications of propoxate and its analogs, researchers have employed a variety of advanced techniques that offer improvements in efficiency, control, and environmental impact over traditional methods.

Continuous Flow Synthesis: This technique has emerged as a powerful tool for producing imidazole derivatives. thalesnano.comacs.org By pumping reactants through heated and pressurized reactors, flow chemistry allows for rapid and precise temperature control, shorter reaction times (minutes instead of hours), and improved safety, particularly when handling hazardous intermediates. acs.orgworktribe.comacs.org It has been successfully applied to the N-alkylation of imidazoles and the synthesis of substituted imidazoles from α-bromoacetophenones, demonstrating its potential for the efficient production of propoxate precursors. thalesnano.comacs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This has been demonstrated in the one-pot synthesis of imidazole-4-carboxylates, where microwave heating improved yields from the 51-55% range to 71-77%. nih.gov

Photocatalysis: Visible-light-driven photocatalysis represents a green and efficient method for constructing complex molecules. Tandem radical cyclization reactions, initiated by light, can be used to build fused imidazole heterocycles. researchgate.net In some applications, a dual photoredox/copper co-catalyzed system has been used to achieve the domino cyclization of oxime esters, aldehydes, and amines to afford fully substituted 1H-imidazoles with high efficiency. rsc.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to synthesis. ijarsct.co.in While specific applications to propoxate are not detailed, enzymatic methods, such as those using laccases, are recognized for their potential in synthesizing imidazole derivatives under mild, aqueous conditions. ijarsct.co.inmdpi.com

These advanced techniques provide powerful avenues for both the efficient synthesis of this compound and the structural diversification required to explore new chemical space for related imidazole-based compounds.

Mechanistic Neuropharmacology of Propoxate Hydrochloride

Molecular Mechanisms of Anesthetic Action in Non-Human Organisms

The anesthetic properties of propoxate (B1679651) hydrochloride are thought to stem from its interaction with key neurotransmitter systems, a mechanism it likely shares with other imidazole-based anesthetics. smolecule.com

Investigation of Neurotransmitter System Modulation

While direct and extensive research on propoxate hydrochloride's specific modulation of various neurotransmitter systems is limited, its anesthetic effects in fish suggest a significant impact on neural communication. smolecule.com The central nervous system of fish possesses a range of excitatory and inhibitory neurotransmitter systems, including dopaminergic, serotoninergic, cholinergic, and GABAergic pathways, which are potential targets for anesthetic compounds. pucrs.br The temporary immobilization of fish for research purposes using anesthetics like propoxate allows for the investigation of these neural pathways and responses to stimuli. smolecule.com The modulation of these systems, particularly the enhancement of inhibitory signals or suppression of excitatory ones, is a common mechanism for inducing anesthesia. scribd.com For instance, studies on other anesthetics in fish have shown alterations in neurotransmitter levels and receptor activity, highlighting the importance of these systems in mediating the anesthetic state. mdpi.comnih.gov

Hypothesized Interactions with Gamma-Aminobutyric Acid (GABA) Receptors

A primary hypothesis for the anesthetic action of this compound is its interaction with gamma-aminobutyric acid type A (GABAA) receptors. researchgate.net This is largely inferred from the well-established mechanism of its structural analogs, etomidate (B1671615) and metomidate (B1676513), which are known positive allosteric modulators of GABAA receptors. researchgate.netnih.gov These modulators enhance the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion conductance and hyperpolarization of neurons, thus depressing neuronal activity. nih.gov

The structural resemblance of propoxate to etomidate and metomidate strongly suggests a similar mode of action at the GABAA receptor complex. ccac.caresearchgate.net Research on related compounds like propofol (B549288) has demonstrated that they can both potentiate GABA-activated currents and directly activate GABAA receptors. nih.govdundee.ac.uk It is plausible that this compound employs a similar dual mechanism to achieve its anesthetic effect.

Comparative Analysis with Structurally Related Anesthetics (e.g., Etomidate, Metomidate)

This compound is a member of the imidazole-derived class of anesthetics, which also includes etomidate and metomidate. ccac.caresearchgate.net All three compounds share a core imidazole (B134444) structure, which is crucial for their biological activity. ccac.ca

Structural and Functional Similarities:

Etomidate: An analogue of metomidate and propoxate, used as a hypnotic drug. ccac.ca It is a positive allosteric modulator of the GABAA receptor. nih.gov

Metomidate: A water-soluble hypnotic powder. ccac.ca Like etomidate, it is believed to act on GABAA receptors. researchgate.net

A key distinction between these compounds lies in their potency and side-effect profiles. For example, etomidate is noted for its hemodynamic stability but can cause adrenocortical suppression. nih.govresearchgate.netekja.org Metomidate has been associated with muscle twitching. ccac.ca While detailed comparative studies on the neuropharmacological effects of propoxate versus etomidate and metomidate are not abundant, their structural similarities provide a strong basis for inferring a shared mechanism of action centered on GABAergic neurotransmission. ccac.caresearchgate.net

FeatureThis compoundEtomidateMetomidate
Chemical Class Imidazole derivativeImidazole derivativeImidazole derivative
Primary Mechanism Hypothesized GABAA receptor modulationPositive allosteric modulator of GABAA receptorsHypothesized GABAA receptor modulation
Structural Analogs Etomidate, MetomidateMetomidate, PropoxateEtomidate, Propoxate

Cellular and Subcellular Effects in Excitable Tissues

The interaction of this compound at the molecular level translates to observable effects on the electrical properties of excitable cells and tissues.

In Vitro Electrophysiological Studies

Ion Channel Modulation Research

The anesthetic effects of compounds like this compound are ultimately mediated by their modulation of ion channel function. nih.gov The primary target is believed to be the ligand-gated ion channels, specifically the GABAA receptor-gated chloride channels. scribd.com By enhancing the opening of these channels, propoxate would increase chloride influx, leading to hyperpolarization and reduced excitability of the neuron.

Enzymatic Modulation and Interaction Studies

The neuropharmacological profile of a compound is intricately linked to its interactions with the body's enzymatic machinery. For this compound, a significant aspect of its mechanistic action involves the modulation of specific enzymes, which can have profound physiological consequences. This section explores the known enzymatic inhibition pathways associated with this compound and the methodologies employed to assess these interactions.

Exploration of Potential Enzyme Inhibition Pathways (e.g., 11β-Hydroxylase implications)

Research has identified this compound as an inhibitor of the enzyme 11β-hydroxylase (steroid 11β-monooxygenase). researchgate.netnih.govresearchgate.net This enzyme plays a crucial role in the biosynthesis of adrenal steroids, specifically in the final step of cortisol production where it converts 11-deoxycortisol to cortisol. It is also involved in the conversion of 11-deoxycorticosterone (DOC) to corticosterone. researchgate.net

The inhibitory effect of this compound on 11β-hydroxylase is analogous to that of its structurally related compound, etomidate. researchgate.netresearchgate.netresearchgate.net Chronic exposure to this compound, particularly through misuse, has been shown to lead to a state of acquired 11β-hydroxylase deficiency. researchgate.netresearchgate.netnih.govresearchgate.net This inhibition results in a characteristic disruption of the steroidogenesis pathway. The blockage of cortisol synthesis leads to a compensatory increase in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland. This, in turn, stimulates the adrenal glands, causing an accumulation of steroid precursors proximal to the 11β-hydroxylase enzymatic step.

Consequently, elevated levels of 11-deoxycortisol and DOC are observed, along with an increase in adrenal androgens. researchgate.netresearchgate.net The clinical manifestations of this acquired enzymatic deficiency can include features of hyperandrogenism, particularly in females, and electrolyte imbalances such as hypokalemia due to the mineralocorticoid activity of the accumulated DOC. researchgate.net

The table below summarizes the key steroid metabolites affected by the inhibition of 11β-hydroxylase by this compound, as observed in clinical studies of individuals with exposure to the compound.

Affected MetaboliteEffect of 11β-Hydroxylase InhibitionAssociated Clinical/Biochemical Feature
Tetrahydro-11-deoxycortisolMarkedly ElevatedDirect indicator of 11β-hydroxylase blockade
Tetrahydro-deoxycorticosteroneMarkedly ElevatedContributes to mineralocorticoid excess and potential hypokalemia
Adrenal Androgen MetabolitesElevatedLeads to signs of hyperandrogenism (e.g., hirsutism, acne)
CortisolDecreasedPrimary result of the enzymatic inhibition

Methodological Approaches for Assessing Enzyme Activity Perturbation

The assessment of this compound's impact on enzyme activity, particularly its inhibition of 11β-hydroxylase, is primarily achieved through indirect methods that measure the downstream consequences of this enzymatic perturbation. These approaches rely on sophisticated analytical techniques to quantify the changes in steroid hormone profiles in biological samples. nih.govtohoku.ac.jpnih.gov

Urine Steroid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS):

A cornerstone for diagnosing acquired 11β-hydroxylase deficiency due to propoxate exposure is the comprehensive analysis of the urinary steroid metabolome by GC-MS. researchgate.netnih.govjensenlab.org This powerful technique allows for the separation, identification, and quantification of a wide array of steroid metabolites in a single urine sample.

The general workflow for this analysis involves:

Sample Preparation: Urine samples undergo enzymatic hydrolysis (typically with β-glucuronidase/arylsulfatase) to cleave conjugated steroids, followed by solid-phase extraction to isolate the steroids.

Derivatization: The extracted steroids are chemically modified to increase their volatility and thermal stability for gas chromatography.

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different steroid metabolites are separated based on their boiling points and interactions with the chromatographic column. The separated compounds then enter a mass spectrometer, which fragments them and detects the resulting ions, providing a unique mass spectrum for each metabolite that allows for its definitive identification and quantification.

A markedly elevated ratio of the metabolites of 11-deoxycortisol (like tetrahydro-11-deoxycortisol) to the metabolites of cortisol is a hallmark indicator of 11β-hydroxylase inhibition. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is another critical analytical method used in the context of this compound exposure. researchgate.netnih.govresearchgate.net While GC-MS is the gold standard for urinary steroid profiling, LC-MS/MS is highly effective for the direct detection and quantification of this compound and its metabolites in various biological matrices, including urine and hair. nih.govnih.gov

This method offers high sensitivity and specificity. The process involves:

Sample Preparation: This can range from a simple "dilute and shoot" approach for urine samples to more complex extraction procedures for hair samples. nih.govresearchgate.net

Liquid Chromatography: The sample extract is passed through a liquid chromatograph to separate the target analytes from other components in the matrix.

Tandem Mass Spectrometry: The separated compounds are ionized and then analyzed by two mass spectrometers in series. The first mass spectrometer selects the ion corresponding to the parent molecule (propoxate), which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions, providing a highly specific and sensitive detection method.

By confirming the presence of this compound in a patient's system, LC-MS/MS provides the crucial link between the observed clinical and biochemical signs of 11β-hydroxylase deficiency and the causative agent.

The table below outlines the primary analytical methods used to assess the enzymatic perturbation caused by this compound.

MethodologyPrimary ApplicationKey FindingsBiological Sample
Gas Chromatography-Mass Spectrometry (GC-MS)Urine steroid metabolome profilingElevated precursors (e.g., tetrahydro-11-deoxycortisol) and decreased cortisol metabolitesUrine
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Direct detection of propoxate and its metabolitesConfirms exposure to the compoundUrine, Hair

Preclinical Pharmacological Investigations in Aquatic Vertebrate Models

Anesthetic Efficacy and Potency in Various Piscine Species

Propoxate (B1679651) hydrochloride is recognized for its high potency as a fish anesthetic, reportedly being ten times more potent than the commonly used tricaine (B183219) methanesulfonate (B1217627) (TMS). ccac.ca This high potency allows for the use of low effective concentrations, which is advantageous in minimizing environmental residues. Studies have demonstrated its effectiveness in inducing anesthesia across a range of fish species, making it a valuable tool for researchers and aquaculturists. smolecule.com

Comparative Studies of Induction and Recovery Characteristics

One comparative study provided the following data on the anesthetic efficacy of propoxate hydrochloride versus other common fish anesthetics:

Anesthetic AgentMinimum Effective Concentration (mg/L)Induction Time (s)Recovery Time (s)
This compound 89.6323.8518.09
MS-222 125115246
Benzocaine 175175354
Clove Oil 50115385

This table presents a summary of key findings on the anesthetic efficacy of this compound compared to other agents.

Another study focusing on zebrafish (Danio rerio) showed that while propoxate was effective for anesthesia, it also facilitated faster recovery times compared to agents like MS-222 and benzocaine. The optimal induction and recovery times in fish anesthesia are generally considered to be approximately 3 minutes for induction and a full recovery within a maximum of 10 minutes to minimize stress reactions. up.pt

Species-Specific Variations in Anesthetic Response

The anesthetic response to this compound can exhibit significant variation among different fish species. This variability underscores the importance of species-specific protocol development when utilizing this compound. Factors such as the size of the fish and water temperature can also influence the efficacy of anesthetics. ccac.cavin.com

For instance, a study on various aquarium fish species found that the minimum effective dose of etomidate (B1671615), an anesthetic with a similar structure to propoxate, ranged from 2.0 to 4.0 mg/L, and the maximum safe dose ranged from 7.0 to 20.0 mg/L, depending on the species. publications.gc.caresearchgate.net This highlights the necessity of tailoring anesthetic protocols to the specific species being handled. The action of propoxate is considered to be more specifically tailored to aquatic species, which may reduce the cross-taxa variability in anesthetic response compared to other agents like ketamine.

Neurophysiological Effects in Aquatic Organisms

The anesthetic properties of this compound stem from its influence on the central nervous system. Understanding its neurophysiological effects is crucial for its safe and effective application.

Analysis of Neural Activity via Electrophysiological Recordings

This compound is utilized by researchers to temporarily immobilize fish for the purpose of recording electrical activity in their nervous systems. smolecule.com This application is instrumental in the investigation of neural pathways and responses to various stimuli. smolecule.com While the precise pharmacodynamics of this compound are not as well-characterized as some other anesthetics, its mechanism of action is believed to involve the modulation of neural activity. Structurally similar anesthetics, such as etomidate and metomidate (B1676513), are thought to act by modulating specific neurotransmitter receptors in the brain, and it is hypothesized that propoxate may share a similar mechanism. smolecule.com

Electrophysiological recording techniques adapted for larval zebrafish allow for stable, long-term monitoring of brain activity in intact organisms, providing a valuable tool for studying the effects of compounds like propoxate on neural function. nih.gov These methods can be used to analyze both normal brain activity and pathological states, such as seizures. nih.gov

Behavioral Phenotyping During Anesthesia and Recovery

Behavioral analysis is a key component in assessing the effects of anesthetics on aquatic organisms. Studies have employed behavioral phenotyping to understand the response of fish during both the induction of and recovery from anesthesia. frontiersin.org

A study investigating the aversive nature of various anesthetics in zebrafish revealed that propoxate, while effective for anesthesia, was perceived as aversive by the fish. nih.govresearchgate.net This finding is significant for animal welfare considerations in research settings. The study used a chemotaxic preference test system to quantitatively assess the behavioral responses of zebrafish to different anesthetic agents. nih.gov The results indicated that fish spent significantly less time in the presence of propoxate, suggesting an aversive reaction. nih.gov

In contrast, other studies have focused on recovery behaviors. For instance, research on zebrafish has used the novel tank test to assess anxiety-like behaviors following anesthesia. frontiersin.orgbiorxiv.org Such tests quantify swimming behavior, including tank preference and turning frequency, to evaluate the stress levels of the fish. frontiersin.org

Assessment of Research Utility in Aquatic Animal Handling and Welfare

This compound's rapid induction and recovery times make it a valuable tool for various procedures in aquatic animal research and aquaculture. smolecule.com Its use can significantly reduce stress during handling and surgical procedures in fish, contributing to better welfare outcomes. The ability to temporarily immobilize fish allows researchers to conduct studies on nervous system function without causing prolonged distress to the animals. smolecule.com

However, the finding that propoxate can be aversive to fish raises important ethical considerations. nih.govresearchgate.net The choice of anesthetic should always consider the welfare of the animal, and the potential for aversive reactions should be weighed against the benefits of using a particular agent. The Canadian Council on Animal Care emphasizes that the choice of anesthetic should be related to the species, size, and density of the fish, as well as water temperature and hardness. ccac.ca

The development of high-throughput methods for behavioral phenotyping in model organisms like Caenorhabditis elegans offers a potential avenue for screening drugs and understanding the neurobehavioural impacts of anesthetics. nih.gov While not directly involving propoxate, this approach highlights the growing importance of detailed behavioral analysis in assessing the effects of chemical compounds on living organisms.

Optimization of Anesthetic Protocols for Scientific Procedures

The optimization of anesthetic protocols involving this compound is crucial for conducting scientific procedures on aquatic vertebrates. Research has focused on determining effective concentrations and understanding its properties to ensure smooth induction and recovery.

This compound is a crystalline powder that is readily soluble in both fresh and saltwater. ccac.ca It is structurally similar to other anesthetics like metomidate and etomidate. ccac.capublications.gc.ca A key characteristic of propoxate is its high potency, being noted as approximately 10 times more potent than the more commonly used anesthetic, tricaine methanesulfonate (TMS or MS-222). ccac.ca This higher potency means that effective anesthesia can be achieved at significantly lower concentrations, a factor that is critical in optimizing protocols. smolecule.com

Studies have identified that effective anesthetic concentrations of propoxate generally range from 0.5 to 10 mg/L. ccac.ca The rapid induction and recovery times associated with propoxate make it particularly suitable for short-term procedures, allowing researchers to conduct studies without causing prolonged distress to the animals. smolecule.com For instance, researchers can utilize propoxate to temporarily immobilize fish for the purpose of recording electrical activity in the nervous system, thereby aiding in the investigation of neural pathways. smolecule.com The goal in optimizing these protocols is to achieve a state of anesthesia, such as sedation, immobilization, or narcosis, for the required duration while minimizing potential complications. up.pt When developing protocols, it is recommended to conduct preliminary trials to determine the median effective concentrations (EC50) for the specific species being studied, as requirements can vary. For example, rainbow trout may require different concentrations than zebrafish.

Interactive Data Table: Anesthetic Properties of this compound

PropertyDescriptionSource(s)
Chemical Form Crystalline powder ccac.ca
Solubility Freely soluble in fresh and salt water ccac.ca
Potency Approximately 10 times more potent than Tricaine Methanesulfonate (MS-222) ccac.ca
Effective Concentration Range 0.5 mg/L to 10 mg/L ccac.ca
Key Research Application Temporary immobilization for neurological studies smolecule.com

Evaluation of Aversion Responses to Anesthetic Agents

A significant consideration in the selection and use of anesthetics in research is the potential for the agent to elicit an aversive response in the animal. Understanding whether an animal perceives an anesthetic as noxious is fundamental to refining welfare standards in scientific procedures.

Studies have been conducted to specifically evaluate the aversive nature of various fish anesthetics, including this compound. nih.gov One such study utilized a chemotaxic choice chamber to assess the behavioral responses of adult zebrafish (Danio rerio). nih.govmdpi.com In this experimental setup, fish were given the choice to occupy a chamber lane containing clean water or a lane into which an anesthetic agent was introduced. nih.govmdpi.com

The results of this research demonstrated that zebrafish can detect and actively avoid several commonly used anesthetics. nih.govresearchgate.net Specifically, when exposed to propoxate, fish spent significantly less time in the lane containing the substance compared to the untreated lane, indicating a clear aversive response. nih.gov This aversion was also observed for other anesthetics such as quinaldine (B1664567) sulphate, isoeugenol, benzocaine, MS-222, 2-phenoxyethanol, and lidocaine (B1675312) hydrochloride. nih.govpracticalfishkeeping.co.uk In contrast, the study found that zebrafish showed little to no aversion to agents like etomidate and 2,2,2 tribromoethanol (TBE). nih.govnih.gov

These findings strongly suggest that zebrafish experience propoxate as an unpleasant or noxious substance. nih.gov The aversive nature of these compounds has led to recommendations that they should no longer be used routinely for the anesthesia or euthanasia of adult zebrafish, with non-aversive alternatives like etomidate being suggested for better ethical practice. nih.govresearchgate.net

Interactive Data Table: Aversion Response of Zebrafish to Various Anesthetics

Anesthetic AgentAversion Response ObservedSource(s)
This compound Yes nih.govpracticalfishkeeping.co.uknih.gov
Lidocaine hydrochloride Yes nih.govpracticalfishkeeping.co.uknih.gov
2-Phenoxyethanol (2-PE) Yes nih.govpracticalfishkeeping.co.uknih.gov
MS-222 (Tricaine methanesulfonate) Yes nih.govpracticalfishkeeping.co.uknih.gov
Benzocaine Yes nih.govpracticalfishkeeping.co.uknih.gov
Isoeugenol Yes nih.govpracticalfishkeeping.co.uknih.gov
Quinaldine sulphate Yes nih.govpracticalfishkeeping.co.uknih.gov
Etomidate No nih.govresearchgate.netnih.gov
2,2,2 Tribromoethanol (TBE) No nih.govresearchgate.netnih.gov

Analytical Chemistry Methodologies for Propoxate Hydrochloride Research

Advanced Separation and Detection Techniques

Modern analytical chemistry offers a suite of powerful tools for the analysis of complex chemical compounds. For propoxate (B1679651) hydrochloride, liquid chromatography and gas chromatography, particularly when coupled with mass spectrometry, stand out as the primary techniques for both identifying and quantifying the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become indispensable for the quantitative analysis of trace levels of organic molecules in intricate samples. nih.govmdpi.com This method combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow for the analysis of pharmaceutical compounds, a reversed-phase C18 column is often employed for chromatographic separation. nih.gov The mobile phase commonly consists of a mixture of an aqueous solution containing a modifier, such as formic acid or ammonium formate, and an organic solvent like acetonitrile or methanol. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is varied over time, is frequently used to achieve optimal separation of the target analyte from other components in the sample matrix. nih.gov

For detection, the mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion of the target compound (in this case, propoxate) and then monitoring for one or more of its characteristic product ions that are formed upon fragmentation. This high degree of specificity significantly reduces background noise and enhances the accuracy of quantification. mdpi.com The use of an internal standard is also a common practice to correct for any variations in sample preparation and instrument response. nih.gov

A study on the analysis of imidazole-derived compounds, including propoxate, in human hair utilized an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method. researchgate.net This method demonstrated high sensitivity with limits of detection in the nanogram per milligram range and good precision. researchgate.net While this study was conducted on a biological matrix, the principles of the LC-MS/MS methodology are transferable to the analysis of aquatic samples, with appropriate modifications to the sample preparation and extraction procedures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile organic compounds. frontiersin.orgnist.gov It is particularly useful for qualitative analysis, providing detailed mass spectra that can be used to identify unknown compounds by comparing them to spectral libraries. nist.govnih.gov For quantitative analysis, GC-MS can offer high sensitivity and specificity, especially when operated in selected ion monitoring (SIM) mode. thermofisher.com

The application of GC-MS to the analysis of propoxate would typically involve an initial extraction of the analyte from the sample matrix, followed by direct injection into the gas chromatograph. The choice of the GC column is critical for achieving good separation, with non-polar or medium-polarity columns often being suitable for a wide range of organic compounds. frontiersin.org The mass spectrometer, when operated in full-scan mode, can provide a complete mass spectrum of the eluting compounds, which is invaluable for identification purposes. A predicted GC-MS spectrum for propoxate (non-derivatized) is available in the Human Metabolome Database, which can serve as a reference for identification.

For quantitative analysis, the instrument would be set to monitor specific ions that are characteristic of propoxate, thereby increasing sensitivity and reducing interference from co-eluting compounds. thermofisher.com In some cases, derivatization may be necessary to improve the volatility and thermal stability of the analyte for GC analysis. nist.gov

A study on the analysis of imidazole-derived GABA agonists, including propoxate, demonstrated the use of GC-MS for obtaining mass spectra and ion chromatograms of these compounds. researchgate.net This highlights the utility of GC-MS in the qualitative characterization of propoxate and its analogs.

Method Validation for Complex Biological Matrices

The validation of an analytical method is a critical step to ensure that the results obtained are reliable and reproducible. jespublication.comeurachem.org This is especially important when dealing with complex biological matrices, such as aquatic samples, which can contain a multitude of interfering substances.

Precision, Accuracy, and Sensitivity Assessments in Aquatic Samples

Method validation for the analysis of propoxate hydrochloride in aquatic samples involves the assessment of several key parameters, including precision, accuracy, and sensitivity. nih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). nih.gov

Accuracy is the closeness of the agreement between the result of a measurement and a true value. It is often assessed by analyzing spiked samples at different concentration levels and calculating the percentage recovery. nih.gov

Sensitivity of an analytical method is a measure of its ability to discriminate between small differences in analyte concentration. It is often characterized by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

A study on the determination of various pharmaceuticals in surface water using LC-MS/MS provides a relevant example of method validation in an aquatic matrix. The method demonstrated good linearity, with recoveries for most analytes ranging from 41% to 127% in spiked surface water samples. The limits of quantification were in the low nanogram per liter range, indicating high sensitivity. nih.gov Although this study did not specifically include this compound, the validation principles and procedures are directly applicable.

The following table summarizes typical validation parameters and their acceptance criteria based on international guidelines:

Validation ParameterDescriptionAcceptance Criteria
Precision Closeness of agreement between repeated measurements.Typically, RSD ≤ 15-20%
Accuracy Closeness of the measured value to the true value.Typically, recovery of 80-120%
Linearity Proportionality of the analytical signal to the analyte concentration.Correlation coefficient (r²) ≥ 0.99
Limit of Detection (LOD) Lowest concentration that can be detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Lowest concentration that can be accurately quantified.Signal-to-noise ratio ≥ 10

This table provides a general overview of method validation parameters and typical acceptance criteria. Specific values may vary depending on the regulatory body and the intended application of the method.

Standardization for Inter-Laboratory Comparability

Standardization of analytical methods is crucial for ensuring that results obtained from different laboratories are comparable. nih.gov This is particularly important for environmental monitoring and regulatory purposes, where data from multiple sources may need to be integrated. Inter-laboratory studies, also known as proficiency testing, are a common way to assess and improve the comparability of analytical results. nih.gov

Novel Analytical Approaches for Metabolite Profiling

Understanding the metabolic fate of this compound in organisms is essential for a comprehensive toxicological assessment. nih.govnih.gov Metabolite profiling, which involves the identification and quantification of the byproducts of metabolic processes, can provide valuable insights into the mechanisms of toxicity and the pathways of detoxification. nih.govsemanticscholar.org

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, is a powerful tool for metabolite profiling. nih.govnih.govsemanticscholar.org HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown metabolites. nih.govsemanticscholar.org When coupled with liquid chromatography, LC-HRMS enables the separation and detection of a wide range of metabolites in a single analysis. nih.govsemanticscholar.org

Data mining techniques are then employed to identify potential metabolites from the complex datasets generated by LC-HRMS. nih.govsemanticscholar.org This can involve searching for specific mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydrolysis, conjugation) relative to the parent compound. nih.govsemanticscholar.org The identification of these metabolites can be further confirmed by tandem mass spectrometry (MS/MS) experiments, which provide structural information about the molecules. nih.govsemanticscholar.org

While specific studies on the metabolite profiling of this compound were not found, research on a new analogue of etomidate (B1671615), ET-26-HCl, provides a relevant example of the application of these techniques. In this study, ultra-high performance liquid chromatography-tandem quadrupole time-of-flight mass spectrometry was used to identify eight new metabolites of ET-26-HCl in liver microsomes. A hypothetical metabolic pathway was then proposed based on the identified metabolites. nih.gov This approach could be readily adapted for the investigation of this compound metabolism.

Emerging techniques in metabolite identification also include the use of novel data processing algorithms and software to streamline the identification process. nih.gov Furthermore, the development of new analytical platforms, such as ion mobility-mass spectrometry, offers additional dimensions of separation that can aid in the differentiation of isomeric metabolites. benthamscience.com

Structure Activity Relationship Sar and Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are essential in modern drug discovery for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in predicting the activity of novel compounds, thereby streamlining the drug development process. For a compound like propoxate (B1679651), QSAR can be instrumental in understanding the key structural features that govern its anesthetic potency.

The development of a predictive QSAR model for the anesthetic potency of propoxate and its analogs would begin with a dataset of structurally related compounds with experimentally determined anesthetic activities. The potency of general anesthetics is often well-correlated with their lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP). nih.gov Traditional QSAR analyses for general anesthetics frequently identify logP as a primary independent variable for predicting potency. nih.gov

A hypothetical QSAR study on propoxate analogs would involve synthesizing a series of derivatives by modifying specific parts of the molecule, such as the ester group or the phenyl ring. The anesthetic potency of each analog would be determined, for instance, through assays like the loss of righting reflex (LORR) in a model organism such as tadpoles. nih.gov By correlating these potencies with various calculated molecular descriptors, a statistically robust model could be developed to predict the anesthetic efficacy of newly designed, unsynthesized compounds.

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. nih.gov For anesthetics, descriptors related to lipophilicity, electronic effects, and molecular size are crucial. The biological activity of local anesthetics, for example, is often directly proportional to the value of their partition coefficient. researchgate.net

In the case of propoxate, key molecular descriptors can be calculated to form the basis of a QSAR model. Understanding the importance of these descriptors provides insight into the relationship between the molecule's structure and its biological function. nih.gov For instance, the calculated LogP (AlogP) of propoxate is 3.06, and its polar surface area is 44.12 Ų, suggesting a balance between lipophilicity required to cross biological membranes and polarity needed for receptor interaction. ebi.ac.uk

Table 1: Computed Molecular Descriptors for Propoxate
DescriptorValueSource
Molecular Weight258.32 g/mol ebi.ac.uk
Molecular FormulaC15H18N2O2 ebi.ac.uk
AlogP (Calculated LogP)3.06 ebi.ac.uk
Polar Surface Area44.12 Ų ebi.ac.uk
Heavy Atom Count19 ebi.ac.uk
Rotatable Bond Count4 ebi.ac.uk
Hydrogen Bond Donors0 ebi.ac.uk
Hydrogen Bond Acceptors3 ebi.ac.uk

In Silico Approaches for Molecular Design and Optimization

In silico methods use computational power to simulate and predict molecular interactions, guiding the design and optimization of drug candidates before they are synthesized in a lab.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. openaccessjournals.com This method is fundamental in structure-based drug design for predicting binding modes and estimating binding affinity. nih.gov The process involves a search algorithm, which explores different ligand conformations, and a scoring function, which evaluates the strength of the interaction based on factors like hydrogen bonds and van der Waals forces. openaccessjournals.com

For propoxate hydrochloride, molecular docking simulations would likely target the gamma-aminobutyric acid type A (GABA-A) receptor. This receptor is a known molecular target for related anesthetics, and propoxate is believed to act as a positive allosteric modulator, enhancing the inhibitory effects of GABA. A simulation would involve placing the propoxate molecule into the binding pocket of a GABA-A receptor model. The goal is to identify the most stable binding pose and the specific amino acid residues that interact with the ligand, providing critical insights into its mechanism of action at a molecular level. researchgate.netmedcraveonline.com Successful docking can predict the ligand's geometry within the binding site and the key physicochemical interactions responsible for its biological effect. nih.gov

De novo drug design algorithms aim to create entirely new chemical compounds directly, rather than screening existing libraries. meilerlab.org These strategies are particularly useful for exploring new chemical space when designing analogs of a known active compound like propoxate. meilerlab.org The process typically combines a scoring function (such as one derived from QSAR models or docking scores) with rules for altering chemical structures to generate novel molecules with desired properties. meilerlab.org

Starting with the propoxate scaffold, a de novo design algorithm could systematically modify different parts of the molecule. For example, it could explore different ester groups to modulate solubility and metabolic stability, or substitute the phenyl group to enhance binding affinity with the target receptor. The newly generated structures are then evaluated computationally for their predicted potency and drug-like properties. chemrxiv.org This approach allows for a focused exploration of chemical space to design improved analogs with potentially higher efficacy or a better pharmacological profile. meilerlab.orgescholarship.org

Pharmacophore Modeling and Virtual Screening

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov These models serve as 3D queries for virtual screening, a computational method used to search large compound databases to identify potential new active molecules. mdpi.com

Target Identification and Validation Research

Strategies for Identifying Molecular Targets in Anesthetic Pathways

The identification of specific molecular targets for anesthetic compounds is a foundational step in understanding their mechanism of action. Given that general anesthetics operate within complex neurological systems, researchers employ several key strategies to pinpoint the proteins and pathways involved. annualreviews.org These approaches are designed to move from broad observations of anesthetic effects to the identification of specific molecular interactions. For imidazole-derived anesthetics such as propoxate (B1679651) and its structural relative, etomidate (B1671615), the GABA-A receptor has been identified as a principal target. drugbank.comnih.gov

General strategies for molecular target identification in anesthesia include:

In Vitro Sensitivity and Pharmacological Profiling : This foundational approach involves testing the effect of an anesthetic on the function of isolated molecular targets, such as ion channels expressed in cell systems like Xenopus oocytes. surgicalneurologyint.commdpi.com Researchers measure changes in the target's activity (e.g., ion flow through a channel) at clinically relevant concentrations of the anesthetic. frontiersin.org A significant modulation of activity suggests a potential interaction. For GABA-A receptors, anesthetics are tested for their ability to enhance the current induced by GABA, the natural ligand. frontiersin.org

Direct Binding Assays : These methods aim to demonstrate a direct physical interaction between the anesthetic and a target protein. Photoaffinity labeling is a powerful technique used for this purpose. nih.gov In this method, a chemically modified analog of the anesthetic, which becomes reactive when exposed to light, is used. This analog binds to the target protein, and upon photoactivation, forms a permanent covalent bond, "tagging" the protein. The tagged protein can then be identified using techniques like mass spectrometry. nih.govnih.gov This approach has been crucial in mapping the binding sites of anesthetics like propofol (B549288) on the GABA-A receptor. nih.gov

In Vivo Sensitivity Studies : This strategy validates in vitro findings within a living organism. It assumes that if a specific protein is a target for an anesthetic, then genetically or pharmacologically altering that protein in an animal model should change the animal's sensitivity to the anesthetic. frontiersin.org For example, if a specific GABA-A receptor subunit is critical for the hypnotic effects of an anesthetic, an animal lacking that subunit (a knockout mouse) may require higher doses of the drug to achieve the same level of anesthesia. plos.org

Table 1: Key Strategies for Anesthetic Target Identification

StrategyDescriptionExample ApplicationKey Information Provided
In Vitro SensitivityTesting the effect of a compound on the function of an isolated, expressed molecular target (e.g., ion channel in an oocyte). frontiersin.orgMeasuring potentiation of GABA-induced currents in expressed GABA-A receptors by an anesthetic. frontiersin.orgFunctional effect of the compound on a specific target at clinical concentrations.
Direct Binding (Photoaffinity Labeling)Using a photo-reactive analog of a drug to covalently bind to and identify its target protein(s) from a complex mixture. nih.govIdentifying specific amino acid residues within GABA-A receptor subunits that form the binding pocket for propofol. nih.govDirect physical evidence of a drug-protein interaction and location of the binding site.
In Vivo Sensitivity (Genetic Models)Assessing anesthetic response in genetically modified animals (e.g., knockout or knock-in mice) that have altered target proteins. frontiersin.orgObserving reduced sensitivity to an anesthetic in mice lacking a specific GABA-A receptor subunit. plos.orgPhysiological relevance of the target protein to the drug's in vivo effects.

Genetic and Functional Genomics Approaches for Target Validation

Once a potential molecular target is identified, it must be validated to confirm its role in the anesthetic's mechanism of action. Genetic and functional genomics approaches are indispensable for this process, providing powerful tools to link a specific gene and its protein product to a drug's effect in a physiological context. nih.gov

Genetic Validation using Animal Models : The creation of transgenic animal models, particularly "knockout" mice (lacking a specific gene) or "knock-in" mice (where a gene is replaced by a mutated version), is a cornerstone of target validation. For anesthetic research, scientists have engineered mice with mutations in specific amino acids of the GABA-A receptor. If a mutation at a site predicted to be a binding pocket for an anesthetic like etomidate abolishes or reduces the drug's effect in vitro and also makes the animal resistant to the anesthetic's hypnotic effects, it provides very strong evidence that this site is a physiologically relevant target. drugbank.com

Functional Genomics : This field investigates how the genome as a whole responds to stimuli, such as drug exposure. plos.org Techniques like microarray or high-throughput RNA sequencing (HTTr) can profile the expression of thousands of genes simultaneously. nih.gov By analyzing which genes are turned on or off in specific brain regions following the administration of an anesthetic, researchers can identify entire pathways affected by the drug, moving beyond a single-target perspective. For instance, studying the expression of all 19 GABA-A receptor subunit genes can reveal complex regulatory networks and identify which subunits are most critical in mediating an anesthetic response. plos.org

Quantitative Trait Locus (QTL) Analysis : This genetic mapping technique is used to identify regions of the genome that correlate with a specific, measurable trait (like sensitivity to an anesthetic). By studying populations with known genetic diversity, such as specific strains of mice, researchers can pinpoint genetic loci that influence how an individual responds to a drug. This can lead to the discovery of novel genes and pathways involved in anesthesia that were not previously suspected. plos.org

Table 2: Genetic and Genomic Approaches for Target Validation

ApproachMethodologyApplication in Anesthetic Research
Knock-in/Knockout ModelsGenetically engineering animals to lack a specific gene (knockout) or express a mutated version of it (knock-in).Validating that a specific GABA-A receptor subunit is essential for the hypnotic effects of an anesthetic by demonstrating resistance in knockout mice. plos.org
Functional Genomics (Transcriptomics)Using high-throughput methods (e.g., RNA-Seq) to measure changes in the expression of thousands of genes in response to a drug. nih.govIdentifying anesthetic-induced changes in gene expression networks in the brain, revealing affected cellular pathways. frontiersin.org
Quantitative Trait Locus (QTL) MappingStatistically linking regions of the genome (loci) with variation in a specific phenotype (e.g., anesthetic sensitivity) across a population. plos.orgDiscovering novel genes that modify an animal's response to anesthesia, pointing to new potential targets or modulators. plos.org

Integration of Proteomics and Transcriptomics in Target Discovery

The fields of proteomics (the large-scale study of proteins) and transcriptomics (the study of the complete set of RNA transcripts) have revolutionized drug discovery by providing a global view of cellular responses to drugs. Integrating these "omics" technologies offers a powerful, unbiased strategy to identify novel drug targets and understand the mechanisms of action for compounds like propoxate hydrochloride. mdpi.comnih.gov

Transcriptomics for Target Discovery : Transcriptomic analysis reveals how a drug alters gene expression. By comparing the gene expression profiles of cells or tissues treated with a compound to untreated controls, researchers can generate a "transcriptional signature" of the drug's effect. nih.gov This can point to the biological pathways being perturbed. For example, if a novel compound causes significant changes in the expression of genes known to be involved in GABAergic neurotransmission, it would strongly suggest that its targets lie within that pathway. frontiersin.org This approach is particularly useful for identifying not only primary targets but also downstream effects and potential off-target liabilities. nih.gov

Proteomics for Direct Target Identification : While transcriptomics measures the potential for protein expression, proteomics directly analyzes the proteins themselves. Chemical proteomics is a sub-discipline that uses specialized techniques to identify the direct binding partners of a small molecule within the entire proteome. evotec.com One such method is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that when a drug binds to its target protein, it generally increases the protein's stability against heat-induced denaturation. By heating cell lysates treated with a drug to various temperatures and then measuring which proteins remain soluble, researchers can identify the specific targets that have been stabilized by the drug binding. nih.govnih.gov

Integrated Multi-Omics Analysis : The most powerful approach combines data from genomics, transcriptomics, and proteomics. mdpi.com For example, a genomic study might identify a gene variant associated with altered anesthetic sensitivity. Transcriptomic analysis could then show that this variant leads to changes in the expression of a specific receptor. Finally, proteomic studies could confirm that the anesthetic directly binds to and modulates the activity of that receptor protein. This integrated approach builds a cohesive line of evidence from the gene to the protein to the physiological effect, providing robust validation of a drug target. mdpi.com

Table 3: Role of Omics in Target Discovery

Omics FieldCore PrincipleApplication in Target Discovery
TranscriptomicsMeasures genome-wide changes in gene expression (RNA transcripts) in response to a drug or disease. nih.govnih.govIdentifies cellular pathways perturbed by a compound; creates a "signature" of a drug's biological activity.
ProteomicsAnalyzes the entire protein complement (proteome) of a cell, including expression levels, modifications, and interactions. nih.govnih.govDirectly identifies protein targets that bind to a drug using methods like thermal shift assays or affinity purification. evotec.com
Integrated Multi-OmicsCombines data from genomics, transcriptomics, proteomics, and other omics fields for a systems-level understanding. mdpi.comConnects genetic predispositions to changes in gene and protein expression, providing comprehensive validation of a drug target's role in a drug's mechanism.

Future Directions and Emerging Research Avenues

Elucidation of Comprehensive Anesthetic Mechanisms Across Diverse Species

While propoxate (B1679651) hydrochloride is known to exert its primary anesthetic effect as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, a comprehensive picture of its mechanistic nuances across a wide array of species remains an important research goal. researchgate.net Propoxate is structurally related to etomidate (B1671615) and metomidate (B1676513), both of which are hypnotic agents that enhance inhibitory neurotransmission by acting on GABA-A receptors. researchgate.netccac.ca However, the full spectrum of its interactions with other neural targets and the variability of these interactions in different animal models are not yet fully understood.

Future research is needed to explore these species-specific responses. For instance, while propoxate is noted for its high potency in aquatic species, the precise molecular interactions that lead to this efficacy are still being clarified. smolecule.com Furthermore, like its parent compound etomidate, propoxate has been shown to inhibit the 11β-hydroxylase enzyme, which can suppress adrenocortical function. researchgate.net Understanding how the potency of this inhibition varies between species is critical for its application. Research focusing on comparative neuropharmacology and endocrinology will be essential to build a detailed, species-by-species map of propoxate's effects, ensuring its effective and appropriate use. A study on zebrafish, for example, found that while propoxate was an effective anesthetic, it also showed aversive properties, highlighting the need to consider animal welfare and behavior in mechanistic studies.

Table 1: Comparative Overview of Anesthetic Mechanisms

Anesthetic AgentPrimary Mechanism of ActionKey Research Notes
Propoxate HydrochloridePositive allosteric modulator of GABA-A receptor. researchgate.netStructurally similar to etomidate; also inhibits 11β-hydroxylase. ccac.caresearchgate.net High potency in aquatic species.
EtomidatePositive allosteric modulator of GABA-A receptor. researchgate.netPrototype for propoxate; known for causing adrenocortical suppression via 11β-hydroxylase inhibition. researchgate.net
ProcaineBlocks voltage-gated sodium channels. patsnap.comdrugbank.comEster-type local anesthetic; acts at a different site than NMDA/glycine receptors. nih.gov
Clove Oil (Eugenol)Modulation of GABA-A receptors. mdpi.comMechanism elucidated in fish models; demonstrates pathway via gills and skin to the brain. mdpi.com

Development of Novel Analogs with Tailored Pharmacological Profiles

A significant and promising area of research is the design and synthesis of novel analogs of propoxate and its parent compound, etomidate. researchgate.net The primary goal of this research is to engineer molecules that retain the potent hypnotic and anesthetic properties while minimizing or eliminating undesirable side effects, particularly adrenocortical suppression. researchgate.net This involves detailed structure-activity relationship (SAR) studies to identify the specific molecular features responsible for the different biological effects.

The development of etomidate analogs provides a clear blueprint for this research avenue. Scientists have created "soft" etomidate analogues designed to be rapidly metabolized by plasma esterases into an inactive carboxylic acid metabolite. researchgate.net This rapid breakdown is intended to reduce the duration of adrenocortical suppression.

Key examples of this strategy include:

ABP-700 : An etomidate analog that has undergone extensive clinical trials. It is characterized by rapid clearance and metabolization into an inactive form, while still showing a rapid onset and offset of clinical effect. researchgate.netresearchgate.net

Cyclopropyl-methoxycarbonyl metomidate (CPMM) : Another etomidate analogue developed as an alternative to propofol (B549288). It demonstrates similar potency to propofol at GABA-A receptors but allows for more predictable and rapid recovery after prolonged use. researchgate.net

Future research will likely apply these design principles to create novel propoxate analogs with finely tuned pharmacological profiles, potentially offering improved safety and efficacy for a wider range of applications.

Table 2: Investigational Etomidate Analogs and Their Developmental Goals

AnalogDevelopmental GoalObserved Characteristics
ABP-700Retain hypnotic effects while eliminating adrenocortical suppression. researchgate.netRapid clearance and metabolization to an inactive carboxylic acid; rapid onset/offset of effect. researchgate.netresearchgate.net
Cyclopropyl-methoxycarbonyl metomidate (CPMM)Serve as a propofol alternative with a favorable recovery profile. researchgate.netSimilar potency to propofol at GABA-A receptors; more rapid and predictable recovery after infusion. researchgate.net

Application in Advanced In Vitro Models for Mechanistic Insights (e.g., Organ-on-a-chip)

The advent of advanced in vitro models, particularly organ-on-a-chip (OOC) technology, presents a transformative opportunity for anesthetic research. wikipedia.orgmdpi.com These microfluidic devices, which simulate the complex microenvironments and functions of human organs, offer a powerful platform for gaining detailed mechanistic insights without the use of live animals. nih.govthno.org Although specific studies using propoxate on OOC platforms are not yet prevalent, this represents a major future direction.

Potential applications include:

Liver-on-a-Chip : To study the metabolism of this compound in detail. Propoxate is metabolized by liver esterases, and an OOC model could elucidate the precise pathways, rates of metabolism, and potential for drug-drug interactions in a human-relevant system. patsnap.com

Brain-on-a-Chip : To investigate the neurophysiological effects of propoxate. By culturing neurons on a chip, researchers could directly observe the compound's impact on neuronal firing, synaptic transmission, and its modulatory effects on GABA-A receptors in real-time.

Adrenal-on-a-Chip : To analyze the mechanisms of adrenocortical suppression. An OOC model of the adrenal cortex could allow for precise measurement of how propoxate and its analogs inhibit 11β-hydroxylase and affect steroidogenesis, facilitating the screening of safer new compounds.

By providing high-resolution, real-time imaging and analysis of cellular activities, OOC technology can accelerate research into anesthetic mechanisms and contribute to the development of safer drugs, aligning with the strategic goal of reducing reliance on animal testing. mdpi.comlek.com

Integration of Multi-Omics Data for Holistic Understanding of Anesthetic Action

To achieve a truly comprehensive understanding of propoxate's effects, future research must move beyond single-target analysis and embrace a systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a path to a holistic view of how an anesthetic agent interacts with a biological system. nih.govlongdom.org This approach allows researchers to see the full cascade of molecular events initiated by drug exposure.

While multi-omics studies have not yet been extensively applied to propoxate, this is a critical emerging avenue. Such research could:

Identify Novel Targets : By analyzing changes in gene and protein expression following propoxate administration, researchers may uncover previously unknown molecular targets or off-target effects. researchgate.net

Elucidate Biological Pathways : Multi-omics can reveal which cellular pathways are most significantly impacted by the anesthetic, providing a broader context for its primary mechanism of action. nih.gov

Discover Biomarkers : Integrated data analysis could identify biomarkers that predict an individual's or a species' sensitivity to propoxate or their susceptibility to side effects.

Advanced computational tools and platforms like MOFA (Multi-Omics Factor Analysis) and OmicsNet are now available to integrate these large, complex datasets. mdpi.comarxiv.org Applying these tools to propoxate research will be instrumental in building a complete picture of its pharmacological profile.

Ethical Considerations and Refinement in Animal Research Practices

All research involving animals is guided by a strong ethical framework, centered on the principles of the 3Rs: Replacement, Reduction, and Refinement. nc3rs.org.uknih.gov Future research on this compound is deeply intertwined with these principles.

Refinement : This principle involves minimizing the pain, suffering, and distress experienced by research animals. nc3rs.org.ukukri.org The development of more effective and safer anesthetics like propoxate and its novel analogs is a direct contribution to refinement. nih.gov By providing rapid induction and recovery, these agents can make necessary procedures more humane. smolecule.com However, ethical considerations also demand a thorough evaluation of the anesthetic experience itself. For example, a study revealing that propoxate may be aversive to zebrafish underscores the importance of behavioral studies to ensure that the chosen anesthetic minimizes animal distress.

Reduction : This principle aims to minimize the number of animals used in experiments. ukri.org By developing highly potent agents, fewer dose-finding studies may be required. Furthermore, integrating advanced technologies like multi-omics can maximize the amount of information gained from a single animal, thereby reducing the need for additional animals in future studies. nih.gov

Replacement : This principle encourages the use of non-animal methods wherever possible. ukri.org The future application of advanced in vitro models like organ-on-a-chip for studying propoxate's mechanisms and toxicity is a key strategy for replacement. lek.com As these models become more sophisticated and validated, they have the potential to replace a significant number of animal-based experiments in the early stages of drug discovery and mechanistic investigation.

Ultimately, the ongoing research into this compound not only advances anesthetic science but also reinforces the commitment to conducting more humane and ethically responsible animal research.

Q & A

Basic Research Questions

Q. How can Propoxate hydrochloride be reliably identified in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely used for identification. Key steps include:

  • Sample Preparation : Extract this compound using acidified methanol (pH 2.5–3.0) to enhance solubility .
  • Chromatographic Conditions : Use a C18 reverse-phase column with a mobile phase of acetonitrile:phosphate buffer (pH 6.8) in a 45:55 ratio. Retention times should be validated against certified reference standards .
  • Detection : Monitor at 254 nm for optimal sensitivity. Confirm identity via spiking experiments and comparison with spectral libraries .

Q. What validated analytical methods are recommended for quantifying this compound in aquatic research models?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) provides high specificity and sensitivity.

  • Calibration Curve : Prepare standards in the range of 0.1–10 µg/mL to cover typical experimental dosages (0.5–10 mg/L) .
  • Matrix Effects : Perform recovery studies using fish plasma or tissue homogenates to account for ion suppression/enhancement .
  • Validation : Ensure intra-day and inter-day precision (CV < 15%) and accuracy (85–115%) per ICH guidelines .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods when preparing stock solutions to avoid inhalation of particulate matter .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label containers with GHS hazard symbols (e.g., "Toxic to aquatic life") .

Advanced Research Questions

Q. How should dose-response studies for this compound be designed to account for species-specific variability in aquatic models?

  • Methodological Answer :

  • Pilot Studies : Conduct preliminary trials to determine species-specific median effective concentrations (EC50). For example, rainbow trout require 1–4 mg/L for anesthesia, while zebrafish may need lower doses (0.5–2 mg/L) .
  • Experimental Design : Use a randomized block design with stratified sampling by weight and age to minimize variability .
  • Statistical Analysis : Apply nonlinear regression (e.g., Hill equation) to model dose-response curves and calculate EC50/EC90 values .

Q. How can researchers resolve contradictions in reported efficacy data (e.g., induction times) across studies using this compound?

  • Methodological Answer :

  • Meta-Analysis Framework : Systematically review literature to identify confounding variables (e.g., water temperature, pH). For instance, induction times decrease by 30–40% at higher temperatures (25°C vs. 15°C) .
  • Sensitivity Analysis : Use multivariate regression to isolate the impact of variables like dose purity (≥98% by HPLC) or solvent carriers (e.g., ethanol vs. saline) .
  • Replication Studies : Reproduce conflicting experiments under controlled conditions, adhering to OECD guidelines for aquatic toxicology .

Q. What methodological considerations are critical when designing comparative studies between this compound and other anesthetics (e.g., ketamine hydrochloride)?

  • Methodological Answer :

  • Controlled Variables : Standardize water quality parameters (dissolved O₂, salinity) and animal fasting periods (12–24 hrs) to ensure comparability .
  • Endpoint Selection : Compare recovery times, mortality rates, and behavioral outcomes (e.g., loss of equilibrium) using validated ethograms .
  • Ethical Compliance : Follow institutional animal care guidelines (e.g., AVMA) for humane endpoints and sample sizes .

Key Citations

  • Analytical Methods:
  • Safety Protocols:
  • Experimental Design:
  • Comparative Studies:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.